![molecular formula C8H16O2 B2951589 (2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol CAS No. 2248184-91-8](/img/structure/B2951589.png)
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol
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Overview
Description
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol, also known as Ethyloxetanol, is a chemical compound with the molecular formula C7H14O2. It is a colorless liquid with a boiling point of 147°C and a density of 0.96 g/cm3. Ethyloxetanol is widely used in the pharmaceutical industry as a solvent and as a starting material for the synthesis of various drugs.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll is not well understood. However, it is believed to act as a solvent and a reactant in chemical reactions. It may also interact with biological molecules such as proteins and enzymes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll. However, it is known to be a mild irritant to the skin and eyes. It may also cause respiratory irritation if inhaled.
Advantages and Limitations for Lab Experiments
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll has several advantages as a solvent for chemical reactions. It has a relatively low toxicity and is easy to handle. Additionally, it has a high boiling point, which makes it useful for high-temperature reactions. However, it has limitations as a solvent due to its low polarity and limited solubility in water.
Future Directions
There are several future directions for the scientific research on (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll. One area of research could be the development of new synthetic methods for the production of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll. Another area of research could be the investigation of the mechanism of action of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll and its interactions with biological molecules. Additionally, research could be conducted to explore the potential applications of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll in the synthesis of new drugs and other organic compounds.
Synthesis Methods
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll can be synthesized by the reaction of ethylene oxide and propanol in the presence of a catalyst such as sulfuric acid or boron trifluoride. The reaction proceeds via the formation of an intermediate ethyloxetane, which is then hydrolyzed to form (2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll.
Scientific Research Applications
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-oll has been used in various scientific research applications, including the synthesis of novel drugs and as a solvent for chemical reactions. It has been used as a starting material for the synthesis of antiviral drugs such as acyclovir and valacyclovir. Additionally, it has been used as a solvent for the synthesis of various organic compounds.
properties
IUPAC Name |
(2R)-2-(3-ethyloxetan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol |
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